
Lithium, tridecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, tridecyl- is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. Lithium, tridecyl- is particularly notable for its use in various industrial and research applications, where it serves as a key intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, tridecyl- typically involves the reaction of tridecyl chloride with lithium metal. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction can be represented as follows:
C13H27Cl+2Li→C13H27Li+LiCl
Industrial Production Methods
In industrial settings, the production of lithium, tridecyl- is scaled up by using larger reactors and more efficient methods to handle the reactive lithium metal. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
Lithium, tridecyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce various organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air.
Reduction: Commonly uses reagents like hydrogen gas or hydride donors.
Substitution: Often involves halogenated compounds as substrates.
Major Products
Oxidation: Produces lithium alkoxides.
Reduction: Yields alcohols.
Substitution: Forms new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Lithium, tridecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-lithium bonds, which are crucial intermediates in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of lithium, tridecyl- involves the formation of a highly reactive carbon-lithium bond. This bond can participate in various chemical reactions, acting as a nucleophile to attack electrophilic centers in other molecules. The reactivity of the carbon-lithium bond is influenced by the surrounding molecular environment and the presence of other functional groups.
類似化合物との比較
Similar Compounds
- Lithium, butyl-
- Lithium, hexyl-
- Lithium, octyl-
Comparison
Lithium, tridecyl- is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain organolithium compounds. The longer chain can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where shorter-chain analogs may not be effective.
Conclusion
Lithium, tridecyl- is a versatile and highly reactive compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it an essential reagent in organic synthesis and other research areas. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in modern chemistry and industry.
特性
CAS番号 |
195137-26-9 |
|---|---|
分子式 |
C13H27Li |
分子量 |
190.3 g/mol |
IUPAC名 |
lithium;tridecane |
InChI |
InChI=1S/C13H27.Li/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h1,3-13H2,2H3;/q-1;+1 |
InChIキー |
ICKZZSZFPMMUOP-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCCCCCCCC[CH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
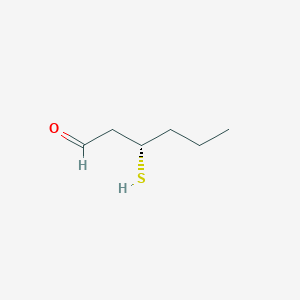
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
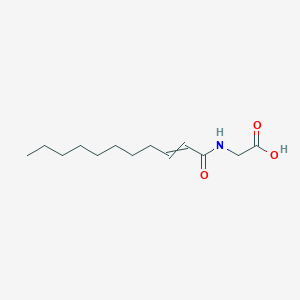
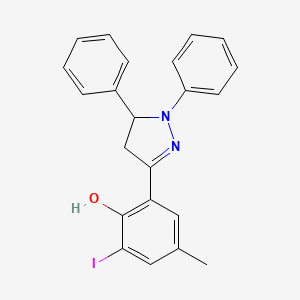
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
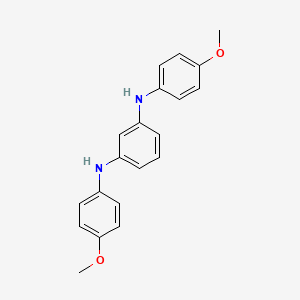
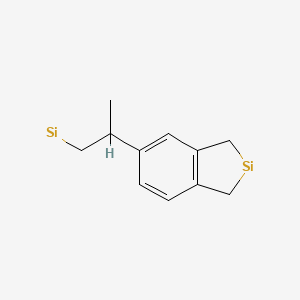
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
